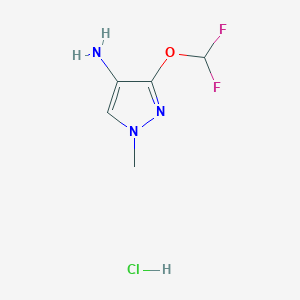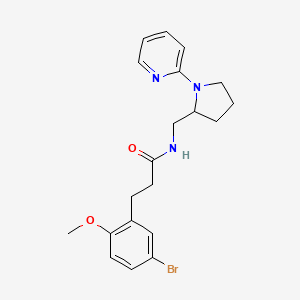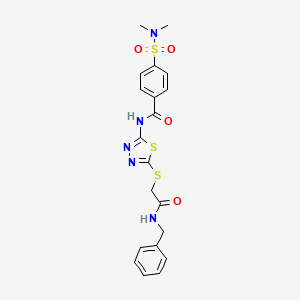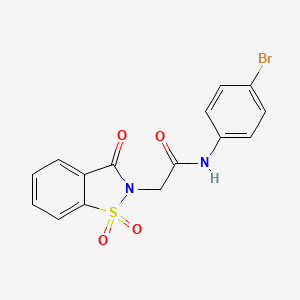
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share a similar pyrazole core structure and difluoromethyl functional group. These compounds are of interest due to their biological activities and potential applications in pharmaceuticals and agrochemicals. For instance, the difluoromethyl group is known to act as a hydrogen-bonding donor, a bioisostere for various functional groups, and a lipophilic regulator .
Synthesis Analysis
The synthesis of related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, involves the use of fluorinated reagents, difluoroacetic acid derivatives, and difluorodiazonium compounds as fluorine building blocks . These methods are crucial for incorporating the difluoromethyl group into the pyrazole ring, which is a common feature in the structure of interest.
Molecular Structure Analysis
The molecular structure of compounds with the pyrazole core is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and contribute to the biological activity of the compounds. Single crystal X-ray studies and quantum mechanical calculations have been used to determine the geometries of similar compounds, revealing their tautomeric forms and electronic structures .
Chemical Reactions Analysis
The difluoromethyl group in pyrazole derivatives can participate in various chemical reactions, acting as a hydrogen-bonding donor and improving binding selectivity in biological systems. The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, as seen in the antifungal activity of certain amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as crystal density, thermodynamic properties, and detonation properties, can be studied using density functional theory. These properties are important for the potential use of these compounds as high-energy density materials. Additionally, the electronic structures, including HOMO-LUMO gaps, provide insights into the chemical reactivity and charge transfer within the molecules .
Scientific Research Applications
Chemical Synthesis and Characterization
- A study by Titi et al. (2020) investigated the synthesis and characterization of various pyrazole derivatives, including those related to 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride. These derivatives were analyzed using FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Their biological activity against breast cancer and microbes was also confirmed, highlighting their potential in medicinal chemistry applications (Titi et al., 2020).
Synthesis and Antifungal Activity
- Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities against several phytopathogenic fungi. The study highlighted the potential of these compounds as antifungal agents, suggesting their relevance in the development of new antifungal therapies (Du et al., 2015).
Applications in Heterocyclic Chemistry and Catalysis
- The reaction of various pyrazole derivatives with different amines and sulfides was studied by Baumstark and Chrisope (1981). Their research indicated the utility of these compounds in the oxidation of amines and sulfides, which is crucial in heterocyclic chemistry and catalysis (Baumstark & Chrisope, 1981).
Pharmacological Evaluation
- Patel et al. (2019) explored the synthesis of functionalized pyrazolodihydropyridine cores using 3-methyl-1-phenyl-1H-pyrazole-5-amine and evaluated their in vitro biological activities. This study shows the significance of pyrazole derivatives in the development of new pharmacological agents (Patel et al., 2019).
Development of New Analgesic Agents
- The study of the crystal structures of certain analgesic agents, including pyrazole derivatives, was conducted by Machado et al. (2009). This research contributes to the understanding of the structural aspects of these compounds, which is crucial in the design of new analgesic drugs (Machado et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O.ClH/c1-10-2-3(8)4(9-10)11-5(6)7;/h2,5H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQSCFDIECXRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
2041076-50-8 |
Source


|
| Record name | 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)


![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)



![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)